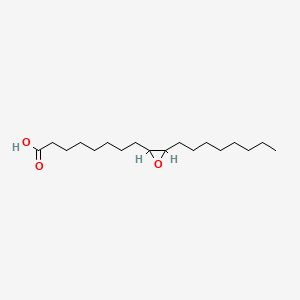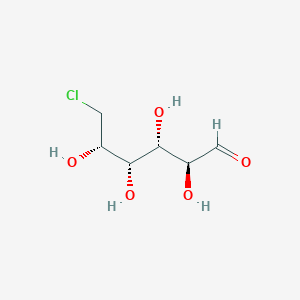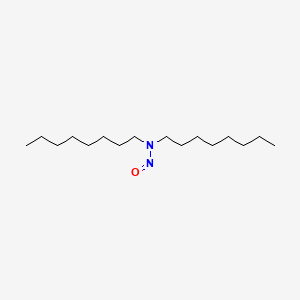
Ethyl dibunate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dibunate is a naphthalenesulfonic acid.
Applications De Recherche Scientifique
Antitussive Effect
- Ethyl dibunate has been explored for its antitussive (cough-suppressing) properties. However, a study found that it does not demonstrate significant antitussive properties in patients with chronic cough due to chronic bronchitis and obstructive emphysema (Sevelius & Colmore, 1967).
Metabolism and Excretion
- The metabolism of ethyl dibunate was studied in rats and dogs, revealing its slow absorption from the gastrointestinal tract and primary excretion through the hepatobiliary system. This study suggested an enterohepatic cycle for the rat, with the drug mainly excreted in feces (Megel et al., 1966).
Chemical Education
- Ethyl dibunate, among other compounds, is used as a case study in chemistry education to foster exploratory and practical learning. It serves as an example to encourage students to raise questions and engage in deeper discussions in chemistry classes (Li-rong, 2010).
Industrial Applications
- In industrial chemistry, research on compounds structurally related to ethyl dibunate, such as ethyl tert-butyl ether (ETBE), is significant. Studies focus on the development and validation of dynamic models for the production of ETBE, which is used in gasoline to reduce tailpipe emissions (Domingues et al., 2012).
Environmental Impact
- Research on ethylation methods and their analytical applications in environmental science, for example, in the determination of butylin compounds in sediment, indirectly relates to the broader category of ethyl esters, including ethyl dibunate (Cai et al., 1993).
Propriétés
Numéro CAS |
5560-69-0 |
|---|---|
Nom du produit |
Ethyl dibunate |
Formule moléculaire |
C20H28O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |
Clé InChI |
ZAMACTJOCIFTPJ-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Autres numéros CAS |
5560-69-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)

![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)








![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
